2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is a synthetic organic compound with significant applications in chemical research and development. It is classified under the category of nitriles and boron-containing compounds. The compound is identified by its CAS number 1082066-30-5 and has a molecular formula of C16H22BNO2, indicating the presence of carbon, hydrogen, nitrogen, and boron atoms.
This compound is synthesized through various chemical processes and is commercially available from multiple suppliers. It is often utilized as an intermediate in organic synthesis and medicinal chemistry.
The compound falls under several classifications:
The synthesis of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile typically involves a multi-step reaction process. One common method includes the reaction of 2-(3-bromophenyl)-2-methylpropanenitrile with bis(pinacolato)diboron. This reaction allows for the introduction of the boron-containing moiety into the phenyl ring.
The reaction conditions generally require:
The molecular structure of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile can be represented using various notations:
This notation indicates the arrangement of atoms and the connectivity within the molecule.
The molecular weight of the compound is approximately 271.17 g/mol. Its structural features include:
The compound participates in various chemical reactions typical of nitriles and boron compounds. Notable reactions include:
These reactions often require specific conditions:
The mechanism of action for this compound primarily involves its reactivity due to the presence of both the nitrile and boron functionalities. In nucleophilic addition reactions, for instance:
Kinetic studies may provide insights into the rate constants for these transformations and help optimize reaction conditions for specific applications.
The compound typically appears as a colorless to pale yellow liquid or solid depending on purity and storage conditions. It has a boiling point that varies based on purity but is generally stable under normal laboratory conditions.
Key chemical properties include:
Relevant data from suppliers indicate a purity level exceeding 95%, confirming its suitability for research applications.
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile finds applications in:
This compound's versatility makes it a valuable tool in both academic research and industrial applications.
The emergence of boron-containing nitriles as pivotal reagents in cross-coupling chemistry stems from their dual reactivity profiles: the boronate ester participates in metal-catalyzed coupling reactions, while the nitrile group exerts substantial electronic influence on both reaction kinetics and regioselectivity. 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile exemplifies this class, serving as a stable, crystalline solid that undergoes efficient Suzuki-Miyaura couplings with diverse aryl halides and pseudohalides. The tert-butyl substitution adjacent to the nitrile functionality creates significant steric encumbrance, which paradoxically enhances selectivity during transmetalation steps while potentially necessitating optimized reaction conditions to overcome reduced reactivity [1].
The electron-withdrawing character of the nitrile group (-CN) significantly modifies the electron density at the boronate-bearing arene system, accelerating oxidative addition when partnered with electron-rich palladium(0) catalysts. This electronic perturbation has been quantified through computational studies, revealing a 0.7 eV reduction in the LUMO energy compared to non-nitrile containing aryl pinacol boronate esters. Such electronic modification expands the scope of viable coupling partners to include challenging heteroaryl chlorides that typically exhibit reduced reactivity in standard Suzuki conditions. However, the steric bulk introduced by the α-methyl groups adjacent to the nitrile functionality can impose diffusion limitations during crystalline phase reactions, occasionally necessitating elevated temperatures (80-100°C) or microwave assistance to achieve high conversion rates [1] [6].
Table 1: Comparative Analysis of Cross-Coupling Performance with 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile
Coupling Partner | Catalyst System | Reaction Time (h) | Reported Yield (%) | Electronic Effect Contribution |
---|---|---|---|---|
4-Bromoanisole | Pd(PPh₃)₄/K₂CO₃ | 12 | 92 | Enhanced by nitrile conjugation |
2-Chloropyridine | Pd(dppf)Cl₂/CsF | 18 | 78 | Critical for heterocycle activation |
3-Bromothiophene | Pd(OAc)₂/SPhos | 8 | 85 | Moderate steric acceleration |
4-Nitrochlorobenzene | Pd(tBu₃P)₂/ K₃PO₄ | 24 | 65 | Significant rate enhancement |
Operational stability considerations reveal that while the pinacol boronate moiety offers superior stability compared to boronic acids, the α-tertiary nitrile configuration introduces hydrolytic vulnerability under strongly basic conditions (pH >10), necessitating pH-controlled reaction environments. The crystalline nature of this reagent facilitates purification of coupled products, as residual boronate esters exhibit distinct chromatographic mobility compared to biaryl products. Recent methodological advances have exploited the kinetic stability of this reagent in sequential coupling-deprotection protocols, where the nitrile functionality serves as an orthogonal protecting group that can be subsequently transformed into tetrazoles or carboxylic acids under mild conditions following cross-coupling [1] [6].
Pinacol boronate esters have revolutionized medicinal chemistry through their exceptional compatibility with bioorthogonal reactions and precise molecular editing capabilities. The incorporation of 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile into drug discovery workflows enables late-stage functionalization of complex molecules, significantly accelerating structure-activity relationship (SAR) studies. The crystalline nature of this reagent (storage recommendation: 2-8°C in sealed containers) ensures batch-to-batch consistency in compound libraries, a critical factor in lead optimization campaigns [1] [3].
The nitrile pharmacophore serves dual roles: as a hydrogen bond acceptor in target engagement and as a versatile chemical handle for bioisosteric transformations. Computational analyses indicate the nitrile group in this particular scaffold participates in directional hydrogen bonding with kinase hinge regions, mimicking adenine binding patterns. This electronic feature has been exploited in the development of tyrosine kinase inhibitors where the nitrile-boronate architecture enables rapid generation of analog libraries through parallel Suzuki coupling. The resulting biaryl nitriles frequently exhibit improved metabolic stability compared to amine-containing analogs, as demonstrated by reduced clearance rates in microsomal stability assays (t₁/₂ extension > 3-fold in murine models) [3] [7].
Table 2: Medicinal Chemistry Applications of Pinacol Boronate Ester Derivatives
Therapeutic Target | Molecular Interaction | Library Size Enabled | Bioisostere Potential |
---|---|---|---|
Kinase Inhibitors | H-bonding with hinge region | 120+ analogs | Tetrazole formation |
Protease Inhibitors | Polar pocket occupancy | 75+ analogs | Carboxamide conversion |
GPCR Modulators | Allosteric site binding | 50+ analogs | Thioamide synthesis |
Epigenetic Regulators | Zinc chelation | 40+ analogs | Carboxylic acid conversion |
The steric profile of the tert-butyl substituted nitrile creates a distinctive three-dimensional architecture that complements sterically constrained binding pockets in targets such as anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK). This three-dimensionality counters the flat molecular topology often associated with biaryl systems, potentially improving selectivity profiles. The pinacol boronate moiety itself has gained therapeutic relevance beyond its synthetic utility, evidenced by the FDA approval of bortezomib and other boronic acid-based therapeutics. This compound's stability profile enables its application in automated high-throughput screening platforms, where its crystalline nature prevents solvent-dependent precipitation issues encountered with boronic acid congeners [1] [3] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: